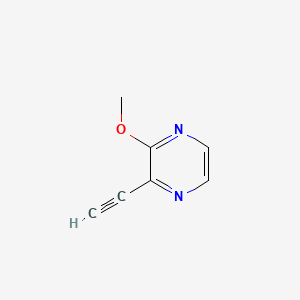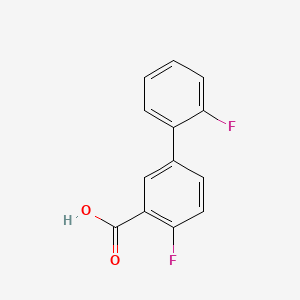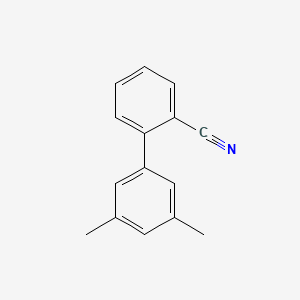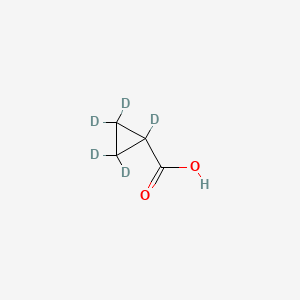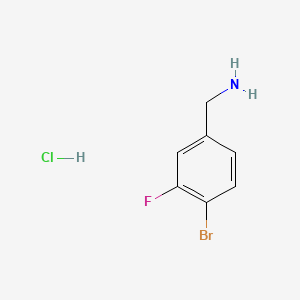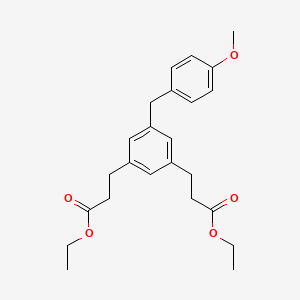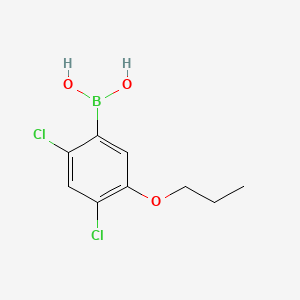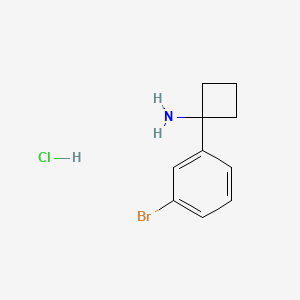
1-(3-Bromophenyl)cyclobutanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . Its average mass is 262.574 Da and its monoisotopic mass is 260.991974 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringc1cc(cc(c1)Br)C2(CCC2)N.Cl . This indicates that the compound contains a bromophenyl group attached to a cyclobutanamine, along with a hydrochloride group. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
A cornerstone of research on compounds like 1-(3-Bromophenyl)cyclobutanamine hydrochloride is their utility in chemical synthesis. Studies have explored the reactivity of related bromophenyl compounds in forming complex chemical structures, which can be pivotal in drug development and materials science. For instance, palladium-catalyzed sequences involving carbon-carbon bond cleavage and formation highlight the potential of bromophenyl cyclobutanones in synthesizing arylated compounds, which are crucial in pharmaceutical chemistry (Matsuda, Shigeno, & Murakami, 2008). Similarly, the synthesis of cyclobutane derivatives through various chemical reactions underscores the versatility and potential of bromophenyl-related compounds in generating novel structures with potential application in drug design and other fields (Yao, Yu-ren, & Jia-jia, 2005).
Biological Activities
Compounds bearing the bromophenyl moiety have been extensively studied for their biological activities, including their potential as anticancer agents. A novel bromophenol derivative demonstrated significant anticancer activities against human lung cancer cell lines, suggesting the therapeutic potential of bromophenyl compounds in oncology (Guo et al., 2018). The compound's mechanism of action includes inducing cell cycle arrest and apoptosis through the modulation of key cellular pathways, highlighting the complex interplay between chemical structure and biological function.
Antifungal and Antimicrobial Applications
The exploration of bromophenyl compounds extends to antimicrobial research, where derivatives have shown promising in vitro activities against a range of pathogenic fungi and bacteria. For example, halogenated phenyl derivatives exhibited broad-spectrum activity against yeasts and molds, indicating their potential as novel antifungal agents (Buchta et al., 2004). This research underscores the potential for developing new antimicrobial agents from bromophenyl cyclobutanamine derivatives, addressing the ongoing challenge of antibiotic resistance.
Analytical and Material Science Applications
Beyond biological activities, bromophenyl compounds find applications in analytical chemistry and material science. The use of electrospray ionization mass spectrometry (ESI-MS) for investigating reactions involving radical cations demonstrates the utility of bromophenyl compounds in understanding complex chemical processes (Meyer & Metzger, 2003). Additionally, the synthesis and characterization of new ligands based on cyclobutane-substituted compounds for metal complexation highlight the role of such structures in developing novel materials with potential applications in catalysis, optoelectronics, and more (Cukurovalı, Yilmaz, & Ahmedzade, 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTUCCMRTJSTME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676438 |
Source


|
| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228879-34-2 |
Source


|
| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

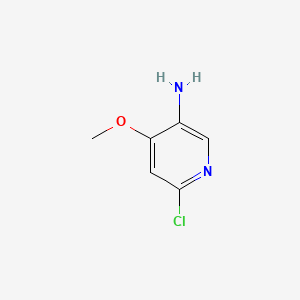
![2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline](/img/structure/B595072.png)
